N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-6-13(18-14(20)16-8)21-7-12(19)17-11-5-3-4-10(15)9(11)2/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOVIFKJSDVXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological potential as an antiviral agent and other therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 3-chloro-2-methylaniline with 6-methyl-2-oxo-1,2-dihydropyrimidin-4-thiol. The resulting structure features a chloro-substituted aromatic ring and a dihydropyrimidine moiety linked via a thioether bond. The molecular formula is with a molecular weight of approximately 376.9 g/mol.
The crystal structure analysis reveals that the molecules form a three-dimensional network stabilized by hydrogen bonds between NH groups and carbonyl oxygen atoms, indicating potential interactions that may influence biological activity .
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activity. For instance, derivatives of pyrimidine have shown efficacy against various viral strains, including hepatitis C and influenza viruses, often through mechanisms involving inhibition of viral replication or interference with viral entry into host cells .
In vitro assays demonstrated that related compounds can inhibit the multiplication of multiple viral strains at subtoxic concentrations, suggesting a favorable therapeutic index for further development .
Other Pharmacological Activities
Beyond antiviral properties, this compound has been evaluated for other biological activities such as:
- Antimicrobial Activity : Preliminary tests indicate potential effectiveness against certain bacterial strains.
- Anticancer Activity : Some derivatives have shown cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antiviral Efficacy : A study evaluated the antiviral effects of various pyrimidine derivatives against HCV and found that specific substitutions enhanced activity. Compounds with structural similarities to our target compound displayed IC50 values in the low micromolar range against HCV NS5B polymerase .
- Cytotoxicity Evaluation : In another study, compounds were tested for cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the pyrimidine ring significantly increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
Data Table: Biological Activity Overview
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| N-(3-chloro-2-methylphenyl)-2-[...] | Antiviral | 32.2 | HCV NS5B |
| Similar Pyrimidine Derivative | Anticancer | 15.5 | Cancer Cell Lines |
| Another Related Compound | Antimicrobial | 25.0 | Bacterial Strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Aromatic Ring
2.1.1. Dichlorophenyl Analogues
The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replaces the 3-chloro-2-methylphenyl group with a 2,3-dichlorophenyl moiety. Key differences include:
- Molecular Weight : C₁₃H₁₁Cl₂N₃O₂S (MW: 344.21 g/mol) vs. the target compound’s C₁₄H₁₄ClN₃O₂S (MW: 331.79 g/mol). The additional chlorine atom increases molecular weight but reduces solubility in polar solvents .
2.1.2. 4-Chlorophenyl and 3-Chlorophenyl Derivatives
Compounds N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () feature diaminopyrimidine cores instead of dihydropyrimidinones. Key distinctions:
- Hydrogen-Bonding Capacity: The 4,6-diamino groups enable extensive intermolecular hydrogen bonding, as evidenced by dihedral angles between pyrimidine and phenyl rings (42.25°–67.84°). This contrasts with the target compound’s pyrimidinone ring, which may form intramolecular N–H⋯O hydrogen bonds.
- Biological Implications: Diaminopyrimidines are often associated with kinase inhibition, whereas dihydropyrimidinones are explored for antimicrobial activity .
2.2. Variations in the Pyrimidine Core
2.2.1. Thieno[3,2-d]pyrimidinone Derivatives
The compound 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () replaces the dihydropyrimidinone with a thieno-pyrimidinone fused to a thiophene ring. Notable differences:
- Lipophilicity : The trifluoromethyl group increases hydrophobicity (ClogP ≈ 4.5), which may enhance blood-brain barrier permeability compared to the target compound’s methyl group (ClogP ≈ 3.2) .
2.2.2. 4,6-Dimethylpyrimidine Analogues
The compound 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () features a pyridine ring and dimethylpyrimidine group. Key contrasts:
- Solubility : The pyridine nitrogen enhances aqueous solubility via protonation at physiological pH.
- Synthesis: Prepared via coupling of 2-thio-4,6-dimethylpyrimidine with chloroacetamide, a route distinct from the target compound’s likely synthesis (e.g., nucleophilic substitution on a bromopyrimidinone) .
2.3. Physicochemical and Structural Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
